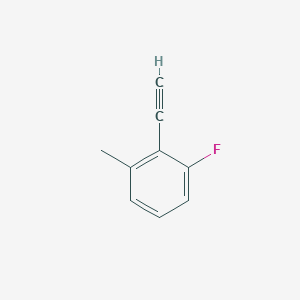

2-Ethynyl-1-fluoro-3-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

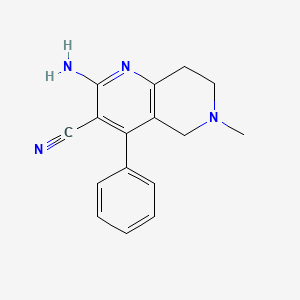

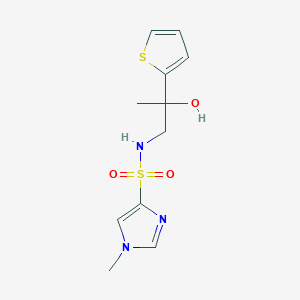

“2-Ethynyl-1-fluoro-3-methylbenzene” is a chemical compound with the formula C9H7F. It is also known by other names such as “Toluene, m-fluoro-”, “m-Fluorotoluene”, “1-Fluoro-3-methylbenzene”, “3-Fluorotoluene”, “meta-Fluorotoluene”, and "1-Methyl-3-fluorobenzene" .

Synthesis Analysis

The synthesis of “2-Ethynyl-1-fluoro-3-methylbenzene” could potentially involve electrophilic aromatic substitution reactions . In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis

The molecular structure of “2-Ethynyl-1-fluoro-3-methylbenzene” consists of a benzene ring with a fluorine atom, a methyl group, and an ethynyl group attached to it . The exact positions of these groups on the benzene ring can vary, leading to different isomers .Chemical Reactions Analysis

“2-Ethynyl-1-fluoro-3-methylbenzene” has been reported to afford 1,4-disubstituted 1,2,3-triazole on reaction with azide under typical Cu (I)-catalyzed azide alkyne cycloaddition (CuAAC) conditions .Applications De Recherche Scientifique

Electrochemical Fluorination

Electrochemical fluorination is a critical process for introducing fluorine into aromatic compounds, offering pathways to various fluorinated derivatives. For example, the electrochemical fluorination of toluene and its derivatives leads to monofluoromethylbenzenes and difluoromethylbenzenes, highlighting the method's specificity and efficiency in functionalizing aromatic molecules with fluorine atoms (Momota et al., 1998).

Organometallic Chemistry and Catalysis

Fluorobenzenes, including compounds similar to 2-Ethynyl-1-fluoro-3-methylbenzene, serve as versatile solvents or ligands in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents modulate the electronic properties of the aromatic ring, affecting its binding to metal centers and facilitating reactions such as C-H and C-F bond activation. This property is leveraged in catalytic processes and the synthesis of complex organometallic compounds (Pike et al., 2017).

Photophysics and Molecular Imaging

The study of chromophore aggregation and planarization in poly(phenyleneethynylene)s, including derivatives of 2-Ethynyl-1-fluoro-3-methylbenzene, provides insights into the effects of aggregation on the photophysics of organic molecules. These insights are crucial for developing advanced materials for optoelectronic applications and molecular imaging techniques (Levitus et al., 2001).

Molecular Switches and Fluorescence

The development of molecular switches based on the redox properties of nickel complexes, incorporating fluorinated aromatic compounds, demonstrates the utility of fluorinated benzenes in creating responsive materials. These switches can modulate fluorescence in response to changes in the oxidation state of the metal center, showcasing potential applications in sensing and molecular electronics (Fabbrizzi et al., 2002).

Mécanisme D'action

The mechanism of action for the reactions involving “2-Ethynyl-1-fluoro-3-methylbenzene” likely involves electrophilic aromatic substitution . This process involves the attack of the pi electrons in the benzene ring on the electrophile, forming an arenium ion . This ion is then deprotonated to reform the aromatic ring .

Propriétés

IUPAC Name |

2-ethynyl-1-fluoro-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F/c1-3-8-7(2)5-4-6-9(8)10/h1,4-6H,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPBWIQOUXNIRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)F)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethynyl-1-fluoro-3-methylbenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-6-phenyl-N-(4-sulfamoylphenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2684100.png)

![2-(2-methoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2684107.png)

![Potassium;pyrrolo[2,1-f][1,2,4]triazine-4-carboxylate](/img/structure/B2684108.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)ethanone](/img/structure/B2684109.png)

![3-(4-chlorophenyl)-8-fluoro-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2684111.png)

![exo-3-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B2684112.png)